molecular formula C7H6Cl2O2S B6611863 4,5-bis(chloromethyl)thiophene-2-carboxylic acid CAS No. 864174-03-8

4,5-bis(chloromethyl)thiophene-2-carboxylic acid

Cat. No.: B6611863
CAS No.: 864174-03-8
M. Wt: 225.09 g/mol
InChI Key: QIRHWXQAUDKNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-bis(chloromethyl)thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with two chloromethyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(chloromethyl)thiophene-2-carboxylic acid typically involves the chloromethylation of thiophene derivatives. One common method is the reaction of thiophene-2-carboxylic acid with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of chloromethyl intermediates, which are then further chlorinated to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4,5-bis(chloromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

4,5-bis(chloromethyl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-bis(chloromethyl)thiophene-2-carboxylic acid involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The thiophene ring can participate in π-π interactions and electron transfer processes, contributing to its activity in electronic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-bis(chloromethyl)thiophene-2-carboxylic acid is unique due to the presence of both chloromethyl and carboxylic acid groups, which provide a combination of reactivity and functionality not found in the similar compounds. This makes it a versatile intermediate for various synthetic applications and enhances its potential in biological and material science research .

Properties

IUPAC Name

4,5-bis(chloromethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c8-2-4-1-5(7(10)11)12-6(4)3-9/h1H,2-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRHWXQAUDKNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CCl)CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-bis(chloromethyl)thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4,5-bis(chloromethyl)thiophene-2-carboxylic acid
Reactant of Route 3
4,5-bis(chloromethyl)thiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,5-bis(chloromethyl)thiophene-2-carboxylic acid
Reactant of Route 5
4,5-bis(chloromethyl)thiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4,5-bis(chloromethyl)thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.